molecular formula C16H14ClN3O2S B12487305 5-(4-chlorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

5-(4-chlorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B12487305
M. Wt: 347.8 g/mol
InChI Key: YWEHEKVQKTWPJS-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.

    Introduction of the 4-chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a 4-chlorophenyl halide reacts with the pyrido[2,3-d]pyrimidine core.

    Attachment of the Prop-2-en-1-ylsulfanyl Group: This can be accomplished through a thiol-ene reaction, where a thiol group reacts with an alkene under radical initiation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid, sulfuric acid, or halogens.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

Industrially, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-2-(methylsulfanyl)-1H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione
  • 5-(4-chlorophenyl)-2-(ethylsulfanyl)-1H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione

Uniqueness

The unique feature of 5-(4-chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is the presence of the prop-2-en-1-ylsulfanyl group, which can impart distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H14ClN3O2S

Molecular Weight

347.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-prop-2-enylsulfanyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C16H14ClN3O2S/c1-2-7-23-16-19-14-13(15(22)20-16)11(8-12(21)18-14)9-3-5-10(17)6-4-9/h2-6,11H,1,7-8H2,(H2,18,19,20,21,22)

InChI Key

YWEHEKVQKTWPJS-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC2=C(C(CC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)N1

Origin of Product

United States

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